molecular formula C9H16O3 B2690778 1,9-Dioxaspiro[5.5]undecan-5-ol CAS No. 2248256-79-1

1,9-Dioxaspiro[5.5]undecan-5-ol

Cat. No.: B2690778
CAS No.: 2248256-79-1
M. Wt: 172.224
InChI Key: MREVNMDSJIDBHA-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-5-ol: is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxaspiro[5.5]undecan-5-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure . For example, the reaction of a diol with an aldehyde in the presence of an acid catalyst can yield the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecan-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic ketones, alcohols, and substituted spiroacetals, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVNMDSJIDBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCOCC2)OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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